2-[(3-Methylphenyl)[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methylphenyl)[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]acetic acid is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(4-methylphenyl)propanehydrazide with carbamoyl derivatives under specific conditions to form the thiazolidine ring . The reaction is often carried out in the presence of catalysts such as glacial acetic acid and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and purification steps. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Methylphenyl)[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
2-[(3-Methylphenyl)[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(3-Methylphenyl)[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]acetic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the reduction of inflammation by interfering with key biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole derivatives: Exhibiting diverse biological activities, including antimicrobial and anticancer effects.
Indole derivatives: Possessing a wide range of pharmacological activities, such as antiviral and anticancer properties.
Uniqueness
2-[(3-Methylphenyl)[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable heterocyclic rings and interact with various biological targets makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C19H18N2O4S |
---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-(3-methyl-N-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetic acid |
InChI |
InChI=1S/C19H18N2O4S/c1-12-6-8-14(9-7-12)21-17(24)18(26-19(21)25)20(11-16(22)23)15-5-3-4-13(2)10-15/h3-10,18H,11H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
CDJBCYOJDSIHIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(CC(=O)O)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.